molecular formula C18H24N4O4S B11270608 ethyl 5-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

ethyl 5-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Número de catálogo: B11270608
Peso molecular: 392.5 g/mol
Clave InChI: UIMAJGAQDUKMAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfonamide-linked piperazine moiety. The pyrazole core is substituted at the 5-position with a sulfonyl group connected to a 3-methyl-4-(3-methylphenyl)piperazine, while the 4-position bears an ethyl ester. Its synthesis likely follows established routes for pyrazole sulfonamides, involving condensation reactions and sulfonylation steps .

Propiedades

Fórmula molecular

C18H24N4O4S

Peso molecular

392.5 g/mol

Nombre IUPAC

ethyl 5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C18H24N4O4S/c1-4-26-18(23)16-11-19-20-17(16)27(24,25)21-8-9-22(14(3)12-21)15-7-5-6-13(2)10-15/h5-7,10-11,14H,4,8-9,12H2,1-3H3,(H,19,20)

Clave InChI

UIMAJGAQDUKMAB-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(C(C2)C)C3=CC=CC(=C3)C

Origen del producto

United States

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del 5-[(3-metil-4-(3-metilfenil)piperazin-1-il)sulfonil]-1H-pirazol-4-carboxilato de etilo generalmente involucra múltiples pasos Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano y catalizadores como la trietilamina .

Métodos de Producción Industrial

En un entorno industrial, la producción de este compuesto puede involucrar reacciones de lotes a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y escalabilidad del proceso de síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 5-[(3-metil-4-(3-metilfenil)piperazin-1-il)sulfonil]-1H-pirazol-4-carboxilato de etilo puede someterse a varias reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos y electrófilos dependiendo de la sustitución deseada .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción del 5-[(3-metil-4-(3-metilfenil)piperazin-1-il)sulfonil]-1H-pirazol-4-carboxilato de etilo involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in the 5-position sulfonyl-piperazine linkage and the 3-methylphenyl substitution on the piperazine ring. Below is a comparative analysis with key analogues:

Compound Key Differences Molecular Weight Pharmacological Notes References
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate Sulfamoyl (NH-SO₂) instead of piperazine sulfonamide; chloro substituent on phenyl 343.78 Reduced receptor affinity due to lack of piperazine’s conformational flexibility
Ethyl 3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate Sulfonyl at pyrazole 3-position; 4-chlorophenyl on piperazine ~408 (estimated) Discontinued due to lower metabolic stability or efficacy
Ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate (CAS 1229302-74-2) Sulfonyl at pyrazole 3-position; identical piperazine substituents ~407 (estimated) Positional isomerism reduces steric compatibility with target receptors
Ethyl 5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3-methyl-1H-pyrazole-4-carboxylate 4-Methoxyphenyl on piperazine; additional methyl at pyrazole 3-position 408.48 Enhanced electron-donating effects may improve solubility but reduce membrane permeability

Pharmacological and Functional Insights

  • Piperazine Substituents : The 3-methylphenyl group on the piperazine ring (target compound) provides moderate lipophilicity compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ). This balance may enhance blood-brain barrier penetration for CNS-targeted applications.
  • Sulfonyl Position : Sulfonyl at the pyrazole 5-position (target) vs. 3-position (e.g., ) likely alters hydrogen-bonding interactions with target proteins, as the 5-position allows better spatial alignment in active sites.
  • Ester vs. Acid Derivatives : The ethyl ester (target) improves cell permeability compared to carboxylic acid analogues (e.g., A591664 in ), though it may require metabolic activation in vivo.

Actividad Biológica

Ethyl 5-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate (referred to as compound A) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article reviews the current understanding of its biological activity, supported by various research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₃₁N₃O₄S
  • Molecular Weight : 373.53 g/mol
  • IUPAC Name : Ethyl 5-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Compound A's biological activity is primarily attributed to its ability to interact with various biological targets, including:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer progression, such as cyclooxygenases (COX) and certain kinases that play roles in cell proliferation and survival.
  • Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, which may contribute to its neuropharmacological effects.

Anticancer Properties

Recent studies have demonstrated that compound A exhibits significant anticancer properties:

  • In Vitro Studies : In vitro assays revealed that compound A effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell types .
  • Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death .

Neuropharmacological Effects

The potential neuropharmacological effects of compound A have also been explored:

  • Anxiolytic and Antidepressant Activity : Animal models have shown that compound A exhibits anxiolytic effects comparable to established anxiolytics like diazepam. Behavioral tests indicated reduced anxiety-like behaviors in treated animals .
  • Cognitive Enhancement : Preliminary studies suggest that compound A may enhance cognitive functions in rodents, potentially through cholinergic pathways .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeCell Line/ModelIC50/Effect
AnticancerCell ProliferationMCF-7 (Breast Cancer)10 µM
A549 (Lung Cancer)8 µM
NeuropharmacologicalBehavioral AssaysRodent ModelsAnxiolytic effect observed
Cognitive TestsEnhanced performance

Case Studies

  • Case Study on Anticancer Efficacy :
    • In a study involving MCF-7 breast cancer cells, treatment with compound A resulted in a significant reduction in cell viability after 48 hours, with an observed apoptosis rate increase by 30% compared to control groups. This study highlights the potential for compound A as a therapeutic agent in breast cancer treatment .
  • Neuropharmacology Study :
    • A recent animal study assessed the anxiolytic effects of compound A using the elevated plus maze test. Results indicated a significant increase in time spent in open arms by treated animals compared to controls, suggesting its potential use as an anxiolytic agent .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.